molecular formula C18H14ClNO3 B10867485 4-Chloro-3,5-dimethylphenyl 2-hydroxyquinoline-4-carboxylate

4-Chloro-3,5-dimethylphenyl 2-hydroxyquinoline-4-carboxylate

Cat. No.: B10867485
M. Wt: 327.8 g/mol
InChI Key: QPJBMSNBQDZTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-dimethylphenyl 2-hydroxy-4-quinolinecarboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethylphenyl 2-hydroxy-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The carboxylate ester functional group is introduced through esterification reactions, typically using carboxylic acids or their derivatives in the presence of acid catalysts.

    Chlorination and Methylation: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions using reagents like chlorine gas and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 2-hydroxy-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the quinoline core, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine gas, methyl iodide, various nucleophiles and electrophiles.

Major Products Formed

    Oxidation Products: Quinoline-2,4-dione derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the quinoline core.

    2-Hydroxyquinoline: Shares the quinoline core but lacks the chloro-substituted phenyl group.

    4-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with the hydroxy group at a different position.

Uniqueness

4-Chloro-3,5-dimethylphenyl 2-hydroxy-4-quinolinecarboxylate is unique due to the combination of its structural features, including the quinoline core, chloro-substituted phenyl group, and carboxylate ester functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-10-7-12(8-11(2)17(10)19)23-18(22)14-9-16(21)20-15-6-4-3-5-13(14)15/h3-9H,1-2H3,(H,20,21)

InChI Key

QPJBMSNBQDZTFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.